molecular formula C7H9NO2 B108619 3,4-Dimethoxypyridine CAS No. 109613-93-6

3,4-Dimethoxypyridine

Cat. No. B108619
M. Wt: 139.15 g/mol
InChI Key: OSSPPRKJEQZZQH-UHFFFAOYSA-N
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Description

3,4-Dimethoxypyridine is a chemical compound that is part of the pyridine family, which is a class of compounds characterized by a six-membered ring structure with one nitrogen atom. Although the provided papers do not directly discuss 3,4-dimethoxypyridine, they do provide insights into various substituted pyridines and related compounds, which can help infer some aspects of 3,4-dimethoxypyridine's chemistry.

Synthesis Analysis

The synthesis of substituted pyridines can involve various strategies, including low-temperature conversions, Baeyer-Villiger reactions, and multistep sequences involving Friedel-Crafts strategies or Diels-Alder reactions . For example, the synthesis of 2,4-dimethyl-6-(methoxy)-3-pyridinol involved an alternate route via a Baeyer-Villiger reaction on a substituted benzaldehyde precursor . Similarly, the synthesis of 3-(dimethylboryl)pyridine was achieved through a method that resulted in a rigid cyclic tetramer stabilized by intermolecular boron-nitrogen coordination bonds . These methods could potentially be adapted for the synthesis of 3,4-dimethoxypyridine by selecting appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of substituted pyridines can be characterized by various spectroscopic techniques and X-ray crystallography . For instance, the molecular structure of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was determined using NMR, UV-Vis, FT-IR, and mass spectroscopy, complemented by quantum chemical calculations . Similarly, the molecular structure of unsymmetrical Schiff bases derived from 3,4-diaminopyridine was elucidated by single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 3,4-dimethoxypyridine.

Chemical Reactions Analysis

Substituted pyridines can participate in various chemical reactions, including scrambling reactions, which can be influenced by steric effects and the nature of substituents . The reactivity of pyridinols toward peroxyl radicals was examined in the context of their antioxidant properties . These studies suggest that 3,4-dimethoxypyridine could also exhibit interesting reactivity patterns, which could be explored in the context of its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines, such as basicity, stability to air oxidation, and reactivity towards radicals, can be influenced by the electron density in the ring . The photophysical and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were studied using UV-Visible and fluorescence spectroscopy, as well as cyclic voltammetry . These properties are crucial for understanding the behavior of these compounds in various environments and could be relevant for 3,4-dimethoxypyridine as well.

Scientific Research Applications

Application 1: Preparation of 3,4-dimethoxy-pyridine

  • Summary of Application: 2-Chloro-3,4-dimethoxypyridine is used in the preparation of 3,4-dimethoxy-pyridine .
  • Methods of Application: The preparation involves the use of nickel (II) chloride hexahydrate and triphenylphosphine as a catalyst .
  • Results or Outcomes: The result of this process is the production of 3,4-dimethoxy-pyridine .

Application 2: Quantitative Determination of Genotoxic Impurity in Pantoprazole

  • Summary of Application: A method has been developed for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API), by LC/MS/MS .
  • Methods of Application: The method involves the use of liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the analysis .
  • Results or Outcomes: The method has been validated and used for the analysis of pantoprazole API .

Application 3: Synthesis of [ (2-pyridyl)-2-ethyl]- [3,4-dimethoxy- (2-pyridylmethyl)]- N -methylamine

  • Summary of Application: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride may be used as a precursor for the preparation of [ (2-pyridyl)-2-ethyl]- [3,4-dimethoxy- (2-pyridylmethyl)]- N -methylamine .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of this process is the production of [ (2-pyridyl)-2-ethyl]- [3,4-dimethoxy- (2-pyridylmethyl)]- N -methylamine .

Application 4: Preparation of Pantoprazole Sodium

  • Summary of Application: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP) and DMS (dimethyl sulfate) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The result of this process is the production of pantoprazole sodium .

Application 5: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine

  • Summary of Application: 2-Chloromethyl-3,4-dimethoxypyridine is used in the preparation of 3,4-dimethoxy-pyridine .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The result of this process is the production of 3,4-dimethoxy-pyridine .

Application 6: Quantitative Determination of Genotoxic Impurity in Pantoprazole

  • Summary of Application: A method has been developed for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API), by LC/MS/MS .
  • Methods of Application: The method involves the use of liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the analysis .
  • Results or Outcomes: The method has been validated and used for the analysis of pantoprazole API .

Safety And Hazards

While specific safety and hazards information for 3,4-Dimethoxypyridine is not available, related compounds such as 3,4-DIMETHOXYPYRIDINE are harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPPRKJEQZZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356199
Record name 3,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxypyridine

CAS RN

109613-93-6
Record name 3,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
M Baibarac, M Paraschiv, R Cercel, I Smaranda… - Scientific Reports, 2022 - nature.com
In this work, new optical evidences concerning the changes induced of the UV light on pantoprazole sodium (PS), in solid state and as aqueous solution, are reported by UV–VIS …
Number of citations: 7 www.nature.com
S Saidugari, L Vadali, K Vidya… - Oriental Journal of …, 2016 - pdfs.semanticscholar.org
The synthesis of novel 1, 2, 3-triazole-hydrazone derivatives embedded with 3, 4-dimethoxy pyridine ring nucleus is described. These derivatives were prepared utilizing, 2-(…
Number of citations: 2 pdfs.semanticscholar.org
K Shibata, M Hanafi, J Fujii, O Sakanaka… - The Journal of …, 1998 - jstage.jst.go.jp
3-Hydroxy-4-methoxypyridine 10 was prepared from 4-methoxypyridine N-oxide using the method of synthesis of orelline by F. TRECOURT et al.(Scheme 2) 6). The carboxylation of 3, 4…
Number of citations: 24 www.jstage.jst.go.jp
NV Raman, KR Reddy, AVSS Prasad, K Ramakrishna - Chromatographia, 2008 - Springer
A GC–MS method for the simultaneous determination of two process related toxic impurities viz. 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP) and dimethyl sulfate (DMS…
Number of citations: 17 link.springer.com
AM Crowe, CEA Johnston, KWM Lawrie… - Journal of Labelled …, 1992 - Wiley Online Library
Pantoprazole 1, SK & F 96022Z, an H + /K + ATPase inhibitor has been prepared, radiolabelled with carbon‐14, in two positions, for drug metabolism studies. [Benzimidazole‐2‐ 14 C]…
F Trécourt, B Gervais, M Mallet… - The Journal of Organic …, 1996 - ACS Publications
The first synthesis of caerulomycin C (1), an antibiotic produced by Streptomyces caeruleus, is reported. This molecule, which exhibits a 2,3,4,6-tetrasubstituted pyridine structure, was …
Number of citations: 77 pubs.acs.org
F Trécourt, M Mallet, O Mongin, B Gervais… - Tetrahedron, 1993 - Elsevier
A new total synthesis in five steps of the alkaloid Orelline is reported. The methodology involves metalation of methoxypyridines to afford 2-halo-3,4-dimethoxypyridine on which an …
Number of citations: 61 www.sciencedirect.com
A Rajab, M Touma, H Rudler, C Afonso… - Die Pharmazie-An …, 2013 - ingentaconnect.com
The spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets upon long-term and forced storage conditions was determined by high performance liquid …
Number of citations: 13 www.ingentaconnect.com
R Striela - 2017 - Vilniaus universitetas
Number of citations: 0
RD Li, Y Xu - CHINESE JOURNAL OF …, 2000 - SHANGHI YIYAR GONGYE …
Number of citations: 0

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